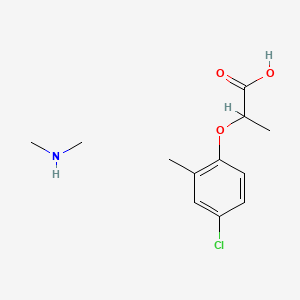
Mecoprop-dimethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mecoprop-dimethylammonium is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Mecoprop-P is a systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth in target plants. It is particularly effective against dicotyledonous weeds while having minimal impact on monocots. The compound's structure allows it to bind to auxin receptors, triggering physiological responses that result in weed death through mechanisms such as:
- Epinasty : Abnormal growth causing downward curling of leaves and stems.
- Chlorosis : Yellowing of leaves due to chlorophyll degradation.
- Inhibition of Photosynthesis : Disruption of normal photosynthetic processes leading to reduced plant vigor .
Applications in Agriculture
Mecoprop-P is utilized extensively in agricultural practices, particularly in turf management and non-crop areas. Its applications include:
- Post-emergence Weed Control : Effective against a range of broadleaf weeds, making it suitable for lawns, golf courses, and sports fields.
- Horticultural Use : Employed in ornamental plant production to manage weed populations without harming desirable plants .
- Forestry : Used to control invasive species that threaten forest regeneration .
Soil and Water Interaction
Mecoprop-P's behavior in the environment is crucial for assessing its ecological impact:
- Sorption and Mobility : The compound exhibits variable sorption characteristics depending on soil type, which influences its mobility in groundwater. Studies indicate that mecoprop can rapidly transport through soil pore water, leading to potential groundwater contamination .
- Biodegradation : Mecoprop-P undergoes biodegradation in topsoil but shows significantly reduced degradation rates at greater depths. This variability complicates risk assessments related to its environmental persistence .
Monitoring Techniques
Analytical methods for detecting mecoprop-P in environmental samples include:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A sensitive method capable of detecting mecoprop-P at low concentrations (LOQ of 0.02 µg/L) in surface waters .
- Enantioselective Analysis : Techniques have been developed to separate and analyze the different enantiomers of mecoprop, providing insights into their individual environmental fates and toxicities .
Human Health Risks
Toxicological studies have been conducted to evaluate the safety profile of mecoprop-P:
- Acute Toxicity : Studies indicate that exposure at high doses can lead to neurotoxic effects in animal models, with specific endpoints identified for risk assessment .
- Chronic Effects : Long-term exposure studies have raised concerns about potential carcinogenic effects, necessitating further research into chronic health impacts .
Regulatory Status
Mecoprop-P has undergone rigorous evaluation by regulatory bodies such as the EPA and EFSA. The findings emphasize the need for careful management practices to mitigate risks associated with its use in agricultural settings.
Efficacy in Turf Management
A study conducted on golf courses demonstrated that mecoprop-P effectively reduced populations of common broadleaf weeds without significant damage to turfgrass. Monitoring over multiple seasons indicated sustained weed control with minimal phytotoxicity .
Groundwater Contamination Assessment
Research evaluating groundwater samples near agricultural fields revealed detectable levels of mecoprop-P, highlighting the importance of implementing best management practices to prevent leaching into water sources .
化学反应分析
Dissociation in Solution
In aqueous environments, the salt dissociates into its ionic components:
C12H18ClNO3⇌C10H10ClO3− (mecoprop anion)+C2H8N+ (dimethylammonium cation)
This dissociation facilitates systemic uptake in plants, targeting auxin-regulated growth pathways .
Thermal Decomposition
Under elevated temperatures (>200°C), this compound undergoes decomposition, releasing hazardous gases:
| Decomposition Product | Hazard Profile | Source |
|---|---|---|
| Carbon monoxide (CO) | Toxic, asphyxiant | |
| Hydrogen chloride (HCl) | Corrosive, respiratory irritant | |
| Nitrogen oxides (NOₓ) | Oxidizing, environmental pollutants |
Stability data confirm the compound is non-reactive under standard storage conditions .
Isomeric Considerations
This compound exists in two forms:
-
Racemic mixture : A 50:50 blend of R- and S-isomers (CAS 32351-70-5) .
-
Mecoprop-P-dimethylammonium : Enriched R-isomer (CAS 66423-09-4), herbicidally active due to stereospecific auxin disruption .
| Property | Racemic Mixture | Enriched R-Isomer |
|---|---|---|
| CAS No. | 32351-70-5 | 66423-09-4 |
| Herbicidal Activity | Moderate | High |
| Synthesis Method | Traditional racemic synthesis | Advanced chiral resolution |
Environmental Degradation
While specific degradation pathways are not fully detailed in available literature, phenoxypropionic herbicides like this compound typically undergo:
-
Hydrolysis : pH-dependent breakdown in water.
-
Microbial degradation : Soil microbiota metabolize the compound into chlorophenolic intermediates .
Reactivity with Other Chemicals
属性
CAS 编号 |
32351-70-5 |
|---|---|
分子式 |
C12H18ClNO3 |
分子量 |
259.73 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |
InChI 键 |
ROGDGDPDLIVQFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |
Key on ui other cas no. |
69237-09-8 32351-70-5 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















